1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzene ring fused to a seven-membered azepine ring, with an amino group and a ketone functionality. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
The primary targets of 1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride are the bromodomains of the BET family proteins, including BRD2, BRD3, BRD4, and BRDT . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails .
Mode of Action
The compound interacts with its targets by binding to the bromodomains of the BET proteins . This interaction disrupts the ability of the BET proteins to recognize acetylated histones, thereby altering the transcriptional activity of genes regulated by these proteins .
Pharmacokinetics
The compound’s solubility, a factor that can influence bioavailability, has been studied .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of BET protein function and the alteration of gene transcription. This can lead to changes in cellular processes such as cell growth and inflammation .
Preparation Methods
The synthesis of 1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors to form the azepine ring, followed by the introduction of the amino group and the ketone functionality. Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents that facilitate the desired transformations.
Chemical Reactions Analysis
1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The ketone functionality can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride can be compared with other similar compounds, such as:
1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one: The non-hydrochloride form, which has different solubility properties.
1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one derivatives: These include compounds with various substituents on the azepine ring, which can alter their chemical and biological properties. The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride salt, which enhances its solubility and usability in different applications.
Properties
IUPAC Name |
5-amino-1,2,3,5-tetrahydro-3-benzazepin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-9-8-4-2-1-3-7(8)5-6-12-10(9)13;/h1-4,9H,5-6,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFGEUUETIEMTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(C2=CC=CC=C21)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.